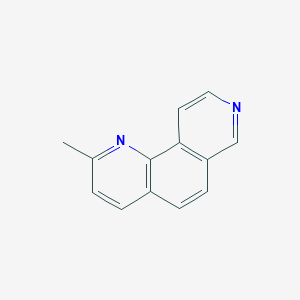![molecular formula C14H28N4O4 B14576057 2,2'-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] CAS No. 61551-75-5](/img/structure/B14576057.png)
2,2'-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a diazenediyl linkage, which is a type of azo group, connecting two N-(3-hydroxypropyl)-2-methylpropanamide moieties. The presence of hydroxypropyl groups and the azo linkage contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] typically involves the reaction of appropriate amides with diazonium salts. One common method is the coupling of N-(3-hydroxypropyl)-2-methylpropanamide with a diazonium salt under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azo linkage can be reduced to form the corresponding amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] involves its interaction with molecular targets through its functional groups. The hydroxypropyl groups can form hydrogen bonds with target molecules, while the azo linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(E)-Diazenediyl]bis[N-butyl-2-methylpropanamide]
- 2,2’-[(E)-1,2-Diazenediyl]bis(N-butyl-2-methylpropanamide)
Uniqueness
2,2’-[(E)-Diazenediyl]bis[N-(3-hydroxypropyl)-2-methylpropanamide] is unique due to the presence of hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61551-75-5 |
|---|---|
Molecular Formula |
C14H28N4O4 |
Molecular Weight |
316.40 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-2-[[1-(3-hydroxypropylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H28N4O4/c1-13(2,11(21)15-7-5-9-19)17-18-14(3,4)12(22)16-8-6-10-20/h19-20H,5-10H2,1-4H3,(H,15,21)(H,16,22) |
InChI Key |
OQJIZRJHKARBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCCO)N=NC(C)(C)C(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(4-Ethynylphenyl)methylene]dipiperidine](/img/structure/B14575984.png)

![{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576005.png)


![2-[(E)-2-(2-hydroxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile](/img/structure/B14576032.png)

![[2-(Methylsulfanyl)-1,5-diphenyl-1H-pyrrole-3,4-diyl]bis(phenylmethanone)](/img/structure/B14576043.png)



silane](/img/structure/B14576050.png)

